![molecular formula C13H20BNO2 B13184761 {3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an azepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Azepan-1-yl)methyl]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a boronic acid derivative, an aryl halide, and a palladium catalyst under mild conditions . The azepane moiety can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid has diverse applications in scientific research:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of {3-[(Azepan-1-yl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition and sensor applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the azepane moiety but shares the boronic acid functional group.
Vinylboronic acid: Contains a vinyl group instead of the azepane moiety.
Borinic acids: Similar in structure but with different reactivity and applications.
Uniqueness
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C13H20BNO2 |
|---|---|
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
[3-(azepan-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10,16-17H,1-4,8-9,11H2 |
Clé InChI |
ZWVKCHJYYXQZTN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
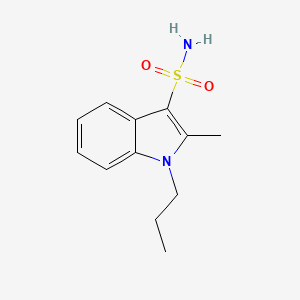
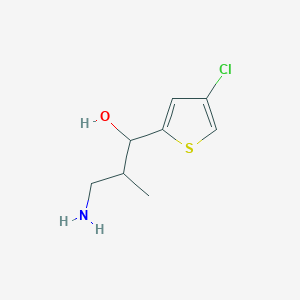
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
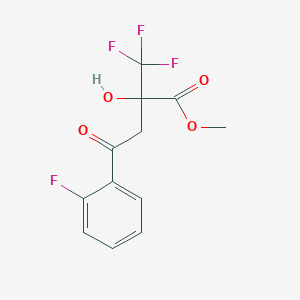
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
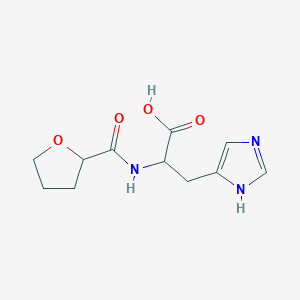

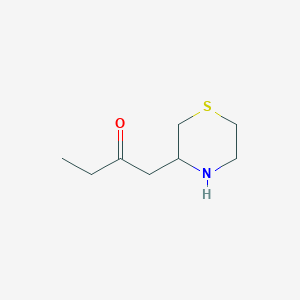
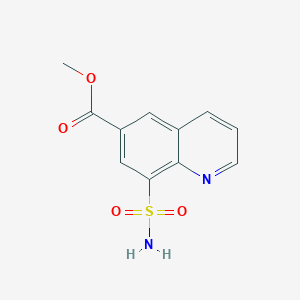
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
